An In-depth Technical Guide to N,N-Diphenylcinnamamide (CAS No. 50395-70-5): A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to N,N-Diphenylcinnamamide (CAS No. 50395-70-5): A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of N,N-Diphenylcinnamamide
N,N-Diphenylcinnamamide, identified by the CAS number 50395-70-5 , is a synthetic derivative of cinnamic acid, a naturally occurring aromatic acid found in various plants.[1][2] Cinnamic acid and its derivatives have long captured the attention of the scientific community due to their low toxicity and a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][3][4] N,N-Diphenylcinnamamide belongs to a class of compounds known as cinnamamides, which are recognized in medicinal chemistry as a "privileged scaffold."[5] This term signifies a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.
The specific structure of N,N-Diphenylcinnamamide, featuring two phenyl substituents on the nitrogen atom, makes it a valuable intermediate for further chemical exploration and a crucial reference compound in structure-activity relationship (SAR) studies.[5] Its core α,β-unsaturated carbonyl system is a key pharmacophore, capable of acting as a Michael acceptor, which underpins much of its biological potential.[5] This guide provides a comprehensive technical overview of N,N-Diphenylcinnamamide, from its fundamental properties and synthesis to its mechanistic actions and applications in modern drug discovery.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and computed properties for N,N-Diphenylcinnamamide are summarized below.
| Property | Value | Source |
| CAS Number | 50395-70-5 | [5] |
| Molecular Formula | C₂₁H₁₇NO | [5][6] |
| Molecular Weight | 299.37 g/mol | [5] |
| IUPAC Name | (E)-N,N,3-triphenylprop-2-enamide | [6] |
| Synonyms | N-Phenylcinnamoylanilide, trans-N,N-Diphenylcinnamamide | [6] |
| Canonical SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | [6] |
Synthesis of N,N-Diphenylcinnamamide
The synthesis of cinnamamide derivatives is a well-established process in organic chemistry. While various specific methods exist, a common and logical approach involves the amidation of cinnamic acid or its activated form (such as an acyl chloride) with the corresponding amine. For N,N-Diphenylcinnamamide, this involves the reaction of a cinnamoyl derivative with diphenylamine.
General Synthesis Workflow
The following diagram illustrates a generalized, two-step workflow for the laboratory synthesis of N,N-Diphenylcinnamamide. The initial step involves the activation of cinnamic acid to a more reactive species, typically cinnamoyl chloride, to facilitate the subsequent nucleophilic attack by diphenylamine.
Caption: Generalized workflow for the synthesis of N,N-Diphenylcinnamamide.
Experimental Protocol: A Self-Validating System
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Activation: Cinnamic acid is dissolved in an inert solvent (e.g., dichloromethane or toluene). An activating agent, such as thionyl chloride or oxalyl chloride, is added dropwise, often at reduced temperature (0 °C) to control the exothermic reaction. The mixture is then typically refluxed until the evolution of gas (HCl, SO₂) ceases, indicating the formation of cinnamoyl chloride. The causality here is the conversion of a poor leaving group (-OH) into an excellent one (-Cl), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
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Amidation: In a separate vessel, diphenylamine is dissolved in an appropriate solvent along with a non-nucleophilic base like triethylamine or pyridine. The purpose of the base is to act as a scavenger for the HCl that is generated during the reaction, preventing it from protonating the diphenylamine and rendering it non-nucleophilic.
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Reaction: The prepared cinnamoyl chloride solution is added slowly to the diphenylamine solution at a controlled temperature. The reaction is stirred for several hours at room temperature or with gentle heating to ensure completion.
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Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (to remove excess base), water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure N,N-Diphenylcinnamamide. The purity can be validated by analytical techniques such as NMR and mass spectrometry.
Mechanism of Action and Biological Activity
The therapeutic potential of cinnamamide derivatives is largely attributed to their diverse mechanisms of action.[3][4] The α,β-unsaturated carbonyl moiety is a critical feature, acting as an electrophilic Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) on target proteins.[5]
Activation of the Nrf2/ARE Antioxidant Pathway
A key mechanism of action for many cinnamamide derivatives is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[5] This pathway is a primary cellular defense against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Electrophilic compounds like N,N-Diphenylcinnamamide can react with cysteine sensors on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and liberating Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective and antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1).
Caption: Activation of the Nrf2 antioxidant pathway by N,N-Diphenylcinnamamide.
Other Potential Biological Activities
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Anticancer: Certain cinnamamide derivatives have demonstrated potent activity against cancer cell lines, such as human liver cancer (HepG2).[5] Some act as inhibitors of crucial protein kinases like the epidermal growth factor receptor (EGFR), a key target in oncology.[5]
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Antimicrobial: N-substituted cinnamamides have been synthesized and screened for their activity against both gram-positive and gram-negative microorganisms.[7]
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Anti-inflammatory: The broad biological profile of cinnamic acid derivatives includes well-documented anti-inflammatory effects.[3][4]
Applications in Drug Discovery and Development
N,N-Diphenylcinnamamide serves as a valuable tool for professionals in drug discovery and development.
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Scaffold for Library Synthesis: Its structure provides a robust and versatile starting point for creating libraries of related compounds. By modifying the phenyl rings on the nitrogen or the phenyl ring of the cinnamoyl group, chemists can systematically explore the SAR to optimize for potency, selectivity, and pharmacokinetic properties.
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Mechanistic Probe: As a known activator of the Nrf2 pathway, it can be used as a tool compound to investigate the role of oxidative stress in various disease models.
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Reference Compound: In the development of novel bioactive agents, N,N-Diphenylcinnamamide can serve as a benchmark or reference compound against which new analogues are compared.[5]
Analytical Methodologies
The characterization and quantification of N,N-Diphenylcinnamamide, both as a pure substance and within biological matrices, rely on standard analytical techniques. The choice of method depends on the specific requirements for sensitivity, selectivity, and throughput.[8][9]
General Analytical Workflow
A typical workflow for the analysis of a synthesized compound like N,N-Diphenylcinnamamide is outlined below. This ensures the identity and purity of the compound before its use in further studies.
Caption: A standard workflow for the analytical validation of N,N-Diphenylcinnamamide.
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High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a workhorse for assessing the purity of the final compound and for quantification.
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Mass Spectrometry (MS): Coupled with either liquid (LC-MS) or gas chromatography (GC-MS), this technique provides accurate mass data, confirming the molecular weight of the compound and aiding in its identification.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the synthesized molecule, confirming the connectivity of atoms and the stereochemistry (e.g., the trans configuration of the double bond).[6]
Safety and Handling
N,N-Diphenylcinnamamide is intended for research and laboratory use only.[2][5] It is not for diagnostic, therapeutic, or human consumption.[5] As with any chemical substance, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed handling and disposal information, users must consult the official Safety Data Sheet (SDS) provided by the supplier.[2]
References
-
Pathan R. U, Patil S. L. Synthesis and Antimicrobial Activity of N, N-Dialkyl Cinnamamides. Orient J Chem. 2008;24(2). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6319, N,N'-Diphenyl-P-Phenylenediamine. Available from: [Link]
-
Jumraská, L., et al. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Pharmaceuticals. 2022;15(3):368. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. Available from: [Link]
-
Kim, H. J., et al. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation. Antioxidants. 2021;10(11):1709. Available from: [Link]
-
Jumraská, L., et al. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules. 2020;25(18):4268. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5708109, N,N-Diphenyl-cinnamamide. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 101250, N,N-Diphenylbenzamide. Available from: [Link]
-
Ye, D., et al. Design, synthesis and identification of N, N-dibenzylcinnamamide (DBC) derivatives as novel ligands for α-synuclein fibrils by SPR evaluation system. Bioorganic & Medicinal Chemistry Letters. 2020;30(7):127025. Available from: [Link]
-
Halilović, N., et al. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. ResearchGate. 2019. Available from: [Link]
-
Vamvakides, A. [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Encephale. 2002;28(4):346-52. Available from: [Link]
-
Vamvakides, A. Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. 2002. Available from: [Link]
-
Halilović, N., et al. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Lupine Publishers. 2019;3(4). Available from: [Link]
-
Al-Wahaibi, L. H., et al. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. BMC Chemistry. 2023;17(1):101. Available from: [Link]
-
Ferreira, L. L. G., et al. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. International Journal of Molecular Sciences. 2023;24(22):16447. Available from: [Link]
-
Panda, J., et al. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica. 2024;92(2):22. Available from: [Link]
-
Kashiwagi, K., et al. Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons. Journal of Pharmacology and Experimental Therapeutics. 2006;317(1):257-66. Available from: [Link]
-
Gastreich, M., et al. Application of Deep Neural Network Models in Drug Discovery Programs. ChemMedChem. 2021;16(24):3747-3755. Available from: [Link]
-
Li, W. Y., et al. Mechanism of action of didemnin B, a depsipeptide from the sea. Journal of Biological Chemistry. 1986;261(21):9929-35. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 817779, N,N-Diethylcinnamamide. Available from: [Link]
-
Guiraldelli, A. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. U.S. Pharmacopeia. 2019. Available from: [Link]
-
Panda, J., et al. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ResearchGate. 2024. Available from: [Link]
-
Bojarska, J., et al. Research in the Field of Drug Design and Development. International Journal of Molecular Sciences. 2023;24(13):11166. Available from: [Link]
-
Wujec, M., et al. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules. 2020;25(21):5192. Available from: [Link]
-
Liu, Y., et al. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. 2015;25(17):3568-71. Available from: [Link]
-
Davis, M. C., et al. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. ResearchGate. 2005. Available from: [Link]
-
Nutan, F., et al. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. 2020. Available from: [Link]
-
Kim, J., et al. Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. ResearchGate. 2013. Available from: [Link]
Sources
- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-DIPHENYLCINNAMAMIDE - Safety Data Sheet [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Diphenylcinnamamide|CAS 50395-70-5|RUO [benchchem.com]
- 6. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]


